11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound featuring a chromene core Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common method involves the McMurry coupling reaction, which uses titanium and zinc to couple 4-oxo-4H-chromene-2-carbaldehydes . This reaction is known for its chemoselectivity and efficiency in forming bis-chromones.
Industrial Production Methods
the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Mechanism of Action
The mechanism of action for 11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets. In antifungal applications, it inhibits the growth of fungal cells by interfering with their cell wall synthesis and disrupting membrane integrity . The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins essential for fungal survival.
Comparison with Similar Compounds
Similar Compounds
Chromanone A: Another chromene derivative with antifungal properties.
Coumarins: A class of compounds with similar structures and diverse biological activities.
Uniqueness
What sets 11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one apart is its unique tricyclic structure, which provides distinct chemical and biological properties
Properties
IUPAC Name |
11-(4-oxochromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-17-9-19(27-18-6-2-1-4-15(17)18)21(26)22-10-13-8-14(12-22)16-5-3-7-20(25)23(16)11-13/h1-7,9,13-14H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUBYQVCWFAIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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